![molecular formula C11H10N2OS2 B14279772 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- CAS No. 124777-71-5](/img/structure/B14279772.png)
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- typically involves the reaction of an amine with a carbonyl compound and a mercapto acid. One common method involves the condensation of an aromatic aldehyde with thioglycolic acid in the presence of a base, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include refluxing in methanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino or thioxo positions .
Applications De Recherche Scientifique
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone, 3-amino-5-[(4-chlorophenyl)methylene]-2-thioxo-: Similar structure but with a chlorine substituent instead of a methyl group.
4-Thiazolidinone, 3-amino-5-[(4-hydroxyphenyl)methylene]-2-thioxo-: Contains a hydroxyl group instead of a methyl group.
Uniqueness
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes .
Propriétés
Numéro CAS |
124777-71-5 |
|---|---|
Formule moléculaire |
C11H10N2OS2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
3-amino-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS2/c1-7-2-4-8(5-3-7)6-9-10(14)13(12)11(15)16-9/h2-6H,12H2,1H3 |
Clé InChI |
SVODAUGMWZCOGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
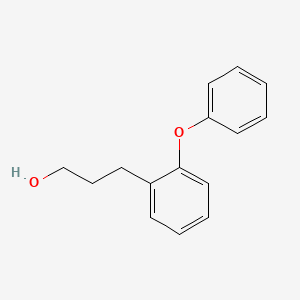
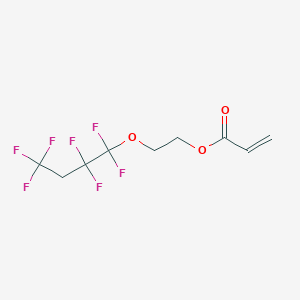
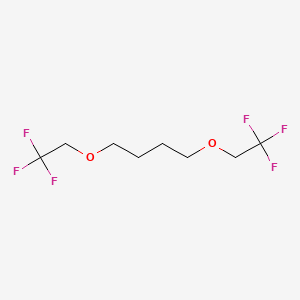


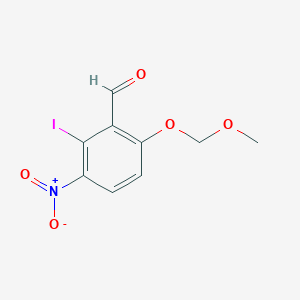
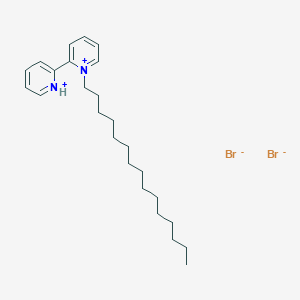
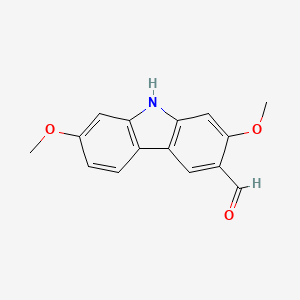
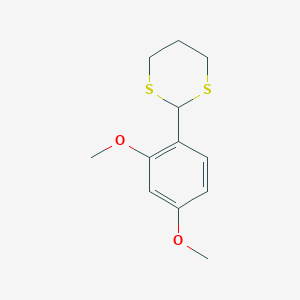
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)


